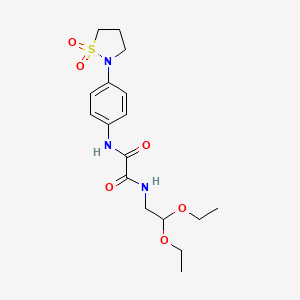
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and future directions in scientific research.
Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and related compounds have been explored in various chemical synthesis contexts. Notably, the synthesis and antimicrobial screening of compounds incorporating a similar thiazolidin-4-one structure and the role of oxazolidinones in these processes have been examined. Such studies have shown the potential of these compounds in developing new therapeutic interventions for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
2. Potential in Drug Development
Compounds with structures akin to N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide have been studied for their potential in drug development, particularly as inhibitors of certain enzymes or as components in novel drug formulations. For instance, the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2 highlight the relevance of these compounds in pharmaceutical research (Chekanov et al., 2014).
3. Catalytic and Reaction Studies
The use of oxazolidinone derivatives in catalytic and reaction studies is another area of research. For example, studies on the Cu-catalyzed coupling reaction of (hetero)aryl chlorides and amides using N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system demonstrate the utility of these compounds in enhancing chemical reactions (De, Yin, & Ma, 2017).
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-25-15(26-4-2)12-18-16(21)17(22)19-13-6-8-14(9-7-13)20-10-5-11-27(20,23)24/h6-9,15H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKJVKRUYVHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

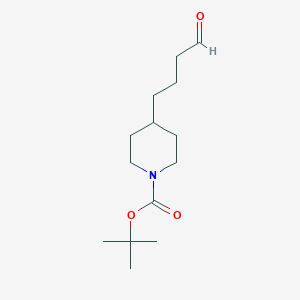
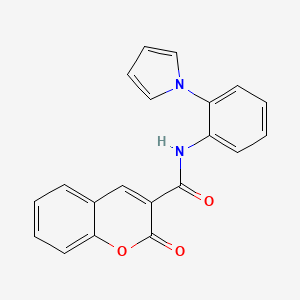
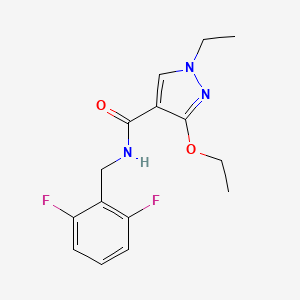
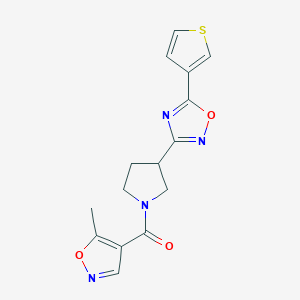
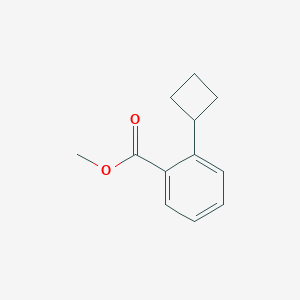

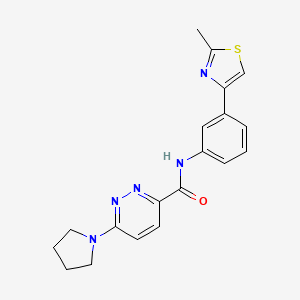
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)
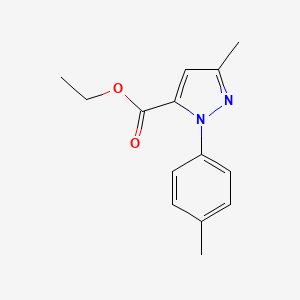
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)
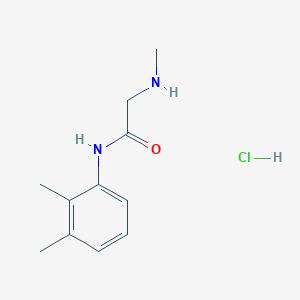
![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)